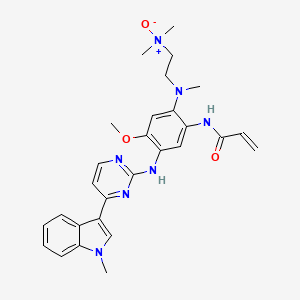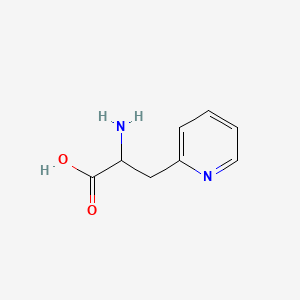![molecular formula C₃₆H₄₁N₉O₅ B1145393 (2'R,5'S,11'S,14'S)-2',11',17',17'-Tetramethyl-14'-{2-[4-(pyridin-2-yl)-1H-1',2',3'-triazol-1-yl]eth CAS No. 1510841-23-2](/img/new.no-structure.jpg)
(2'R,5'S,11'S,14'S)-2',11',17',17'-Tetramethyl-14'-{2-[4-(pyridin-2-yl)-1H-1',2',3'-triazol-1-yl]eth
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2’R,5’S,11’S,14’S)-2’,11’,17’,17’-Tetramethyl-14’-{2-[4-(pyridin-2-yl)-1H-1’,2’,3’-triazol-1-yl]eth” is a complex organic molecule featuring multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques
Nucleophilic substitution: to introduce the pyridinyl group.
Click chemistry: (Huisgen cycloaddition) to form the triazole ring.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the electronic properties of the molecule.
Reduction: Removal of oxygen or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s functionality.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example:
Oxidation: might yield ketones or carboxylic acids.
Reduction: could produce alcohols or amines.
Substitution: reactions might result in various derivatives with altered functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound might serve as a ligand in catalytic cycles, enhancing reaction rates and selectivity.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: The compound could be used to study biological pathways or as a fluorescent marker.
Drug Development:
Medicine
Therapeutic Agents: Investigated for its potential as a therapeutic agent in treating diseases.
Diagnostic Tools: Used in imaging or diagnostic assays.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used in the production of specialty chemicals.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. For instance:
In catalysis: , it might act by stabilizing transition states or intermediates.
In biological systems: , it could interact with specific proteins or enzymes, altering their activity.
Comparison with Similar Compounds
Similar Compounds
- **(2’R,5’S,11’S,14’S)-2’,11’,17’,17’-Tetramethyl-14’-{2-[4-(pyridin-2-yl)-1H-1’,2’,3’-triazol-1-yl]eth} analogs with slight modifications in the functional groups.
Other triazole-containing compounds: These might share similar reactivity and applications but differ in specific properties.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and chiral centers, which can impart distinct reactivity and biological activity compared to other similar molecules.
Properties
CAS No. |
1510841-23-2 |
|---|---|
Molecular Formula |
C₃₆H₄₁N₉O₅ |
Molecular Weight |
679.77 |
Synonyms |
(9R,12S,19S,22S)-12,15,16,17-Tetrahydro-9,19,25,25-tetramethyl-22-[2-[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]ethyl]-13H-3,6-([1]Buteniminoethaniminoethano[1,3]-endo-pyridazinomethanoxymethano)isoquinoline-11,18,21,24-tetrone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





